molecular formula C13H21NO4S B2378253 N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 886124-36-3

N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2378253
CAS No.: 886124-36-3
M. Wt: 287.37
InChI Key: SASYOJRHIWKVEL-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sec-butyl group attached to the nitrogen atom of the sulfonamide, along with two methoxy groups and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide: This can be achieved by reacting 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use as an antibiotic due to its sulfonamide structure.
  • Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Industry:

  • Utilized in the development of agrochemicals and dyes.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

    N-(sec-butyl)-2,5-dimethoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(sec-butyl)-4-methylbenzenesulfonamide: Lacks the methoxy groups on the benzene ring.

    N-(sec-butyl)-2,5-dimethoxybenzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness: N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-6-10(3)14-19(15,16)13-8-11(17-4)9(2)7-12(13)18-5/h7-8,10,14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYOJRHIWKVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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